molecular formula C12H16N2O2 B3166944 4-Cyclohexyl-3-nitroaniline CAS No. 91557-34-5

4-Cyclohexyl-3-nitroaniline

Cat. No.: B3166944
CAS No.: 91557-34-5
M. Wt: 220.27 g/mol
InChI Key: RGLUBOPKXNOORF-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3-nitroaniline is a nitroaromatic compound characterized by a nitro group (-NO₂) at the meta position (C3) and a cyclohexyl substituent at the para position (C4) of the aniline ring. The cyclohexyl group introduces steric bulk and lipophilicity, distinguishing it from simpler nitroaniline derivatives. Potential applications include use as an intermediate in organic synthesis or materials science, leveraging its unique substituent effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-3-nitroaniline typically involves the nitration of 4-cyclohexylaniline. The process begins with the preparation of 4-cyclohexylaniline, which can be synthesized by the reduction of 4-cyclohexyl-3-nitrobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry:
4-Cyclohexyl-3-nitroaniline serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

  • Nitration and Reduction Reactions: The nitro group can be reduced to an amino group, yielding N-cyclohexyl-3-aminoaniline, which is valuable for further synthetic pathways.
  • Substitution Reactions: The compound can undergo electrophilic substitution, leading to the formation of various derivatives depending on the electrophiles used.

Biological Applications

Antimicrobial Properties:
Research has indicated that derivatives of this compound exhibit potential antimicrobial activity. Studies have focused on synthesizing various analogs to evaluate their efficacy against different microbial strains.

Pharmaceutical Development:
The compound is under investigation for its potential use in drug discovery. Its derivatives are being explored for specific biological activities, which could lead to the development of new therapeutic agents. For instance, modifications of the compound have been studied for their effects on ion channel activity, which is crucial for developing drugs targeting neurological disorders .

Material Science

Dyes and Pigments:
this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its derivatives can be tailored for specific applications in textiles and coatings, enhancing colorfastness and stability.

Polymer Production:
The compound is also used as a precursor in the synthesis of polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for industrial applications.

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents
A study focused on synthesizing a series of 3-nitroaniline derivatives demonstrated that substituting different groups on the cyclohexyl ring significantly impacted antimicrobial efficacy. The results highlighted that certain substitutions enhanced activity against Gram-positive bacteria while maintaining low cytotoxicity levels.

Case Study 2: Drug Discovery
In drug discovery research, researchers synthesized several analogs of this compound to explore their effects on KCa2 channel activity. This study revealed that specific structural modifications led to compounds with improved potency and selectivity for these ion channels, suggesting potential therapeutic applications in treating cardiovascular diseases .

Summary Table of Applications

Application AreaDescriptionKey Findings
Chemical SynthesisIntermediate for organic reactionsUsed in nitration and reduction reactions
Biological ApplicationsAntimicrobial propertiesDerivatives show varying antimicrobial activity
Pharmaceutical DevelopmentPotential drug candidatesModifications enhance biological activity
Material ScienceDyes and polymersImproves colorfastness and mechanical properties

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-3-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 4-Cyclohexyl-3-nitroaniline and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties/Applications
This compound C₁₂H₁₆N₂O₂ 236.27 (calculated) -NO₂ (C3), -C₆H₁₁ (C4) Not reported High lipophilicity; potential intermediate
3-Nitroaniline C₆H₆N₂O₂ 138.12 -NO₂ (C3) Not provided Environmental analysis standard
4-Chloro-3-nitroaniline C₆H₅ClN₂O₂ 172.57 -NO₂ (C3), -Cl (C4) 99–101 Toxic; dye/pigment intermediate
N-Benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ 228.25 -NO₂ (C3), -CH₂C₆H₅ (N-attached) Not reported Versatile in organic synthesis
4-Hexyloxyaniline C₁₂H₁₉NO 193.29 -OCH₂(CH₂)₄CH₃ (C4) Not reported Research applications in polymers
4-Chloro-N-(cyclohex-3-en-1-ylmethyl)-2-methoxy-5-methylaniline C₁₅H₂₀ClNO 265.78 -Cl (C4), -OCH₃ (C2), -CH₃ (C5), cyclohexenylmethyl (N-attached) Not reported Complex substituent effects; specialized synthesis

Key Observations:

  • This property may improve solubility in organic solvents, favoring use in non-polar reaction systems. Steric Hindrance: The bulky cyclohexyl group likely reduces reactivity at the aromatic ring compared to smaller substituents like -Cl or -OCH₃. Electronic Effects: Electron-withdrawing groups (-NO₂, -Cl) decrease electron density at the aromatic ring, directing electrophilic substitution to specific positions.
  • Thermal Stability : 4-Chloro-3-nitroaniline has a defined melting point (99–101°C), while this compound’s melting point is unreported but expected to be higher due to increased molecular weight and rigidity .

Biological Activity

4-Cyclohexyl-3-nitroaniline is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the cyclohexyl group enhances lipophilicity, which can significantly influence its interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}N2_2O2_2
  • Molecular Weight : 218.25 g/mol
  • IUPAC Name : this compound

The nitro group in the compound is known to participate in redox reactions, while the aniline moiety can engage in hydrogen bonding and π-π interactions with biological molecules, potentially affecting its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on nitroanilines indicated that modifications at the nitro position could enhance their efficacy against various bacterial strains. The presence of the cyclohexyl group may contribute to increased membrane permeability, facilitating better interaction with microbial targets .

Cytotoxicity and Anticancer Potential

Research indicates that certain nitroanilines possess cytotoxic effects on cancer cell lines. A study demonstrated that compounds with similar structures could induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

CompoundIC50 (μM)Cancer Cell Line
This compoundTBDTBD
Nitroaniline Analog A15HeLa
Nitroaniline Analog B20MCF-7

The mechanisms underlying the biological activity of this compound may involve:

  • Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules.
  • Hydrogen Bonding : The aniline part can form hydrogen bonds with target proteins, influencing their function.
  • Lipophilicity : Enhanced lipophilicity due to the cyclohexyl group may improve membrane penetration and bioavailability.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated various nitroanilines, including derivatives of this compound, against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at specific concentrations, indicating potential as an antimicrobial agent.
  • Cytotoxicity Assessment :
    • In vitro studies conducted on different cancer cell lines revealed that compounds structurally related to this compound exhibited varying degrees of cytotoxicity. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Cyclohexyl-3-nitroaniline with high purity?

To synthesize this compound, prioritize catalytic hydrogenation of the nitro group in 4-cyclohexyl-3-nitrobenzene derivatives under controlled H₂ pressure (1–3 atm) using palladium on carbon (Pd/C) or Raney nickel. Alternatively, nucleophilic substitution reactions involving cyclohexylamine and nitro-substituted aryl halides can be optimized at 80–100°C in dimethylformamide (DMF) with K₂CO₃ as a base. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>98%). Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the cyclohexyl moiety (δ 1.2–2.1 ppm for cyclohexyl protons; δ 25–35 ppm for carbons) and nitro group proximity (deshielding of aromatic protons at δ 7.5–8.5 ppm).
  • FTIR : Identify N-H stretches (3300–3400 cm⁻¹ for primary amine) and asymmetric/symmetric NO₂ stretches (1520 cm⁻¹ and 1340 cm⁻¹).
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to assess purity and detect molecular ion peaks ([M+H]⁺ at m/z 235). Cross-reference with NIST spectral libraries for validation .

Q. How can researchers ensure the stability of this compound during storage?

Store the compound in amber glass vials under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the amine group. Avoid exposure to light, moisture, or acidic conditions, which may lead to nitro group reduction or cyclohexyl ring degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to validate shelf life .

Advanced Research Questions

Q. How does the crystal packing of this compound derivatives influence their thermomechanical properties?

Single-crystal X-ray diffraction (SCXRD) reveals that the cyclohexyl group introduces steric hindrance, leading to layered packing (e.g., P21/c space group, a = 3.927 Å, b = 21.98 Å, c = 15.32 Å). This anisotropy can result in elastic flexibility under stress, as seen in related nitroaniline compounds. Variable-temperature XRD (100–300 K) and FTIR can track phase transitions, such as irreversible α→β transitions at 138°C, driven by competing π-π interactions and dipolar forces between NO₂ and halogen groups .

Q. What computational methods predict the reactivity of the nitro group in this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model nitro group reduction potentials and electron-withdrawing effects. Solvent-phase simulations (PCM for ethanol/water) predict reaction pathways for nitro→amine conversion. Compare computed IR spectra (harmonic frequencies) with experimental data to validate transition states. Use Molecular Dynamics (MD) to simulate steric effects of the cyclohexyl group on reaction kinetics .

Q. How can contradictory spectral data for this compound be resolved?

Contradictions in NMR or FTIR data often arise from polymorphism or solvent effects. Cross-validate using:

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic/cyclohexyl signals.
  • Powder XRD : Identify polymorphic forms (e.g., monoclinic vs. orthorhombic).
  • Dynamic Vapor Sorption (DVS) : Test hygroscopicity-induced structural changes.
    Iterative refinement of experimental conditions (e.g., deuteration solvents for NMR) reduces ambiguity .

Properties

IUPAC Name

4-cyclohexyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h6-9H,1-5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLUBOPKXNOORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-cyclohexylaniline (15 g, 85.58 mmol) was added portionwise to conc. sulfuric acid (85 mL, 1.6 mol) to generate a homogeneous solution. The solution was then cooled to 0° C. and KNO3 (13 g, 128.6 mmol) was added portionwise maintaining the internal temperature below 5° C. The reaction was stirred for 5 minutes at −10° C. and then poured on ice water, basified with 6N NaOH solution and the aqueous layer was extracted with EtOAc, dried over MgSO4, filtered and concentrated to obtain 4-cyclohexyl-3-nitroaniline (17 g, 921%). 1H NMR (400 MHz, CDCl3) δ 7.20 (d, J=8.5 Hz, 1H), 6.97 (d, J=2.5 Hz, 1H), 6.82 (dd, J=8.4, 2.5 Hz, 1H), 2.85 (ddd, J=11.4, 8.3, 3.2 Hz, 1H), 1.89-1.69 (m, 6H), 1.49-1.29 (m, 4H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name
KNO3
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

5-Ethoxy-2-(4-hydroxyphenoxy)aniline
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5-Ethoxy-2-(4-hydroxyphenoxy)aniline
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